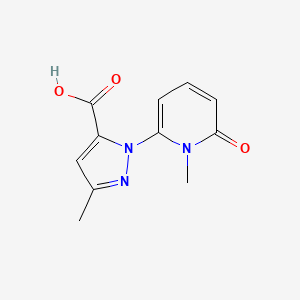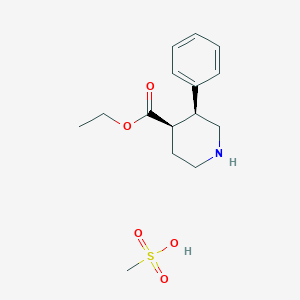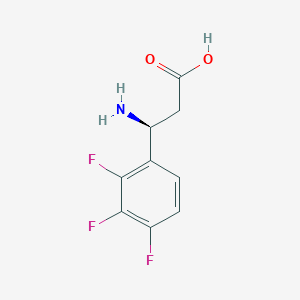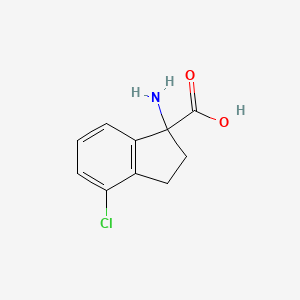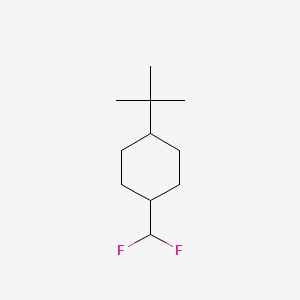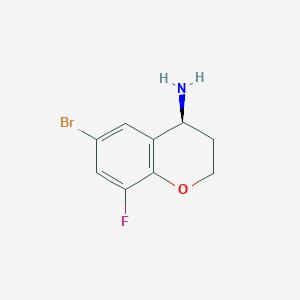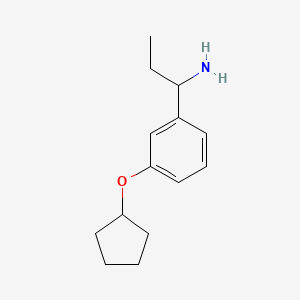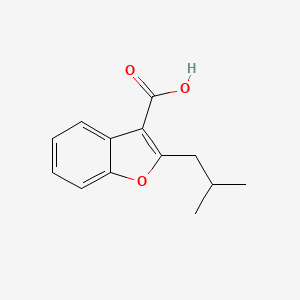
2-Isobutyl-5-methoxybenzofuran-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid, often involves constructing the benzofuran ring through various methods. One such method is a unique free radical cyclization cascade, which is an excellent method for synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to constructing complex benzofuran ring systems .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and other scalable techniques to meet industrial demands.
化学反応の分析
Types of Reactions
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:
Inhibition of enzymes: Some benzofuran derivatives inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with cellular receptors: These compounds may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant activity: Benzofuran derivatives can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid include other benzofuran derivatives such as:
Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen in the benzofuran ring and exhibit similar biological activities.
Benzofuran-based pyrazoline-thiazoles: These compounds have shown potential antimicrobial activities.
Uniqueness
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. Its isobutyl and methoxy groups may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C13H14O3 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8(2)7-11-12(13(14)15)9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChIキー |
RPDQSZFGJKFXRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C2=CC=CC=C2O1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


